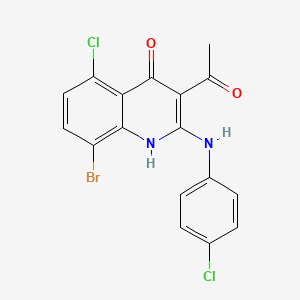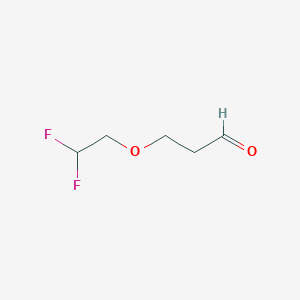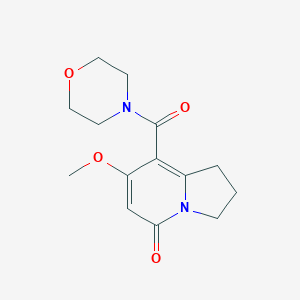![molecular formula C11H12BrNO2 B2842722 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1275190-08-3](/img/structure/B2842722.png)
2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the CAS Number: 1275190-08-3 . It has a molecular weight of 270.13 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.13 . It is in the form of an oil and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Natural Product Synthesis and Structural Elucidation
Research has led to the isolation and identification of compounds with structural similarities to 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile from natural sources. For instance, studies on the fruits of Morinda citrifolia unveiled new phenylpropanoids, highlighting the diversity and complexity of natural compounds and their potential biological activities (Wang et al., 2011). Similarly, bromophenol derivatives isolated from the red alga Rhodomela confervoides provided insights into marine natural products and their possible pharmacological importance, despite their inactivity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Pharmacological Research and Antiviral Activity
The exploration of chemical compounds for antiviral properties is a critical area of pharmacological research. Compounds structurally related to this compound have been synthesized and evaluated for their antiviral activity. One study focused on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing some derivatives with significant inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).
Material Science and Photodynamic Therapy
In the realm of material science, the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Chemical Synthesis and Reaction Mechanisms
The study of chemical reactions and synthesis techniques forms the backbone of organic chemistry research. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides demonstrated a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds (Wakui et al., 2004).
Environmental Chemistry and Metabolite Analysis
Research into the metabolism of polybrominated diphenyl ethers (PBDEs), used as flame retardants, led to the synthesis of hydroxylated and methoxylated PBDE derivatives. These compounds serve as reference standards for analytical and toxicological studies to understand the environmental impact and bioaccumulation of PBDEs (Marsh et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
Based on its structure, it may participate in reactions similar to the suzuki–miyaura cross-coupling . In this reaction, the compound could act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of “2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile” can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Propiedades
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPUGKFPCIDECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-(3-chloro-4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842649.png)
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
